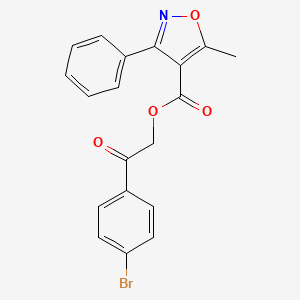![molecular formula C12H15ClN2O4 B11703427 Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate](/img/structure/B11703427.png)
Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エチル ({[(4-クロロフェニル)アミノ]カルボニル}オキシ)エチルカルバメートは、分子式 C11H13ClN2O4 を持つ化学化合物です。これは、カルバミン酸と 4-クロロフェニルアミンから誘導されたカルバメートエステルです。この化合物は、化学、生物学、医学、および産業など、さまざまな分野で多様な用途があることで知られています。
準備方法
合成経路と反応条件
エチル ({[(4-クロロフェニル)アミノ]カルボニル}オキシ)エチルカルバメートの合成は、通常、トリエチルアミンなどの塩基の存在下で、4-クロロフェニルアミンとエチルクロロホルメートを反応させることから始まります。この反応は、中間体の形成を経て進行し、その後にエチルカルバメートと反応して最終生成物を生成します。反応条件は一般的に次のとおりです。
- 温度: 室温から 50°C
- 溶媒: ジクロロメタンまたはテトラヒドロフラン
- 反応時間: 2〜4 時間
工業生産方法
エチル ({[(4-クロロフェニル)アミノ]カルボニル}オキシ)エチルカルバメートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、工業用グレードの試薬と溶媒を使用し、反応は、高収率と純度を確保するために、温度と反応時間を正確に制御できる大型反応器で行われます。
化学反応の分析
反応の種類
エチル ({[(4-クロロフェニル)アミノ]カルボニル}オキシ)エチルカルバメートは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
置換: 求核置換反応は、カルバメート基で起こり、さまざまな誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム、触媒の存在下での過酸化水素。
還元: 乾燥エーテル中の水素化リチウムアルミニウム、メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下のアミンまたはアルコールなどの求核剤。
主要な生成物
酸化: 対応する N-オキシド誘導体の形成。
還元: アミン誘導体の形成。
置換: 置換カルバメート誘導体の形成。
科学的研究の応用
エチル ({[(4-クロロフェニル)アミノ]カルボニル}オキシ)エチルカルバメートは、科学研究においていくつかの応用があります。
化学: さまざまなカルバメート誘導体の調製のための有機合成における試薬として使用されます。
生物学: 抗菌および抗真菌特性を含む潜在的な生物学的活性について研究されています。
医学: 医薬品の合成における医薬品中間体としての潜在的な用途について調査されています。
産業: 農薬やその他の工業用化学物質の製造に使用されます。
作用機序
エチル ({[(4-クロロフェニル)アミノ]カルボニル}オキシ)エチルカルバメートの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、特定の酵素の活性部位に結合することにより、これらの酵素を阻害することができ、それによって酵素の活性を阻害します。この阻害は、標的酵素および関与する経路に応じて、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
エチル ({[(4-クロロフェニル)アミノ]カルボニル}オキシ)エチルカルバメートは、次のような他のカルバメートエステルと比較することができます。
- エチル N-(4-クロロフェニル)カルバメート
- エチル N-(4-メチルフェニル)カルバメート
- エチル N-(4-メトキシフェニル)カルバメート
これらの化合物は、類似の構造的特徴を共有していますが、フェニル環上の置換基が異なります。さまざまな置換基の存在は、それらの化学反応性、生物学的活性、および用途に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with similar structural features.
Methyl carbamate: Another carbamate derivative with a methyl group instead of an ethyl group.
Propyl carbamate: A carbamate compound with a propyl group.
Uniqueness
(ETHOXYCARBONYL)(ETHYL)AMINO N-(4-CHLOROPHENYL)CARBAMATE is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbamate compounds and contributes to its diverse applications in various fields.
特性
分子式 |
C12H15ClN2O4 |
|---|---|
分子量 |
286.71 g/mol |
IUPAC名 |
ethyl N-[(4-chlorophenyl)carbamoyloxy]-N-ethylcarbamate |
InChI |
InChI=1S/C12H15ClN2O4/c1-3-15(12(17)18-4-2)19-11(16)14-10-7-5-9(13)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,16) |
InChIキー |
CMQJTFINVMGTDA-UHFFFAOYSA-N |
正規SMILES |
CCN(C(=O)OCC)OC(=O)NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(1,3-dioxoisoindol-2-yl)phenyl] acetate](/img/structure/B11703355.png)

![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide](/img/structure/B11703364.png)
![N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11703371.png)

![2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol](/img/structure/B11703389.png)

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro-](/img/structure/B11703408.png)
![N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide](/img/structure/B11703415.png)
![2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11703419.png)
![N'-[(1E)-(2-methoxyphenyl)methylene]-1,1'-biphenyl-4-carbohydrazide](/img/structure/B11703424.png)

![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11703432.png)
![(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11703434.png)
